molecular formula C11H15NOS B5366917 2-(butylthio)benzamide

2-(butylthio)benzamide

Cat. No. B5366917
M. Wt: 209.31 g/mol
InChI Key: DVMHGBZNPKHGRM-UHFFFAOYSA-N
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Description

2-(butylthio)benzamide, also known as N-(butylthio)phthalimide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of phthalimide and is known to exhibit various biological activities.

Scientific Research Applications

Structural and Spectral Analyses

2,2’-Dithiobis(benzamide) derivatives, related to 2-(butylthio)benzamide, have been explored for their structural properties. These compounds, including 2,2’-Dithiobis(N-butyl-benzamide), demonstrate significant biological properties such as antibacterial and antifungal activities. They also inhibit blood platelet aggregation. One particular application is as an antiseptic in cosmetics. The structural properties of these compounds have been characterized using 1H NMR and X-ray diffraction, showing that they crystallize in a triclinic form with specific dimensions and angles (Yıldırım et al., 2018).

Antimicrobial and Antitubercular Activity

2,2'-Dithiobis(benzamide) derivatives have been synthesized and tested for their in vitro antibacterial activity against Mycobacterium tuberculosis, including resistant strains. These compounds have shown significant efficacy, with some derivatives being superior or equivalent to conventional antitubercular agents like streptomycin and kanamycin. Importantly, they showed no cross-resistance with existing antitubercular drugs (Okachi et al., 1985).

Antifungal and Antibacterial Properties

Fluoro and trifluoromethyl derivatives of 2,2′-dithiobis(benzamides) have been prepared, and their antifungal and antibacterial activity evaluated. Several of these compounds demonstrated high activity against fungi and Gram-positive microorganisms, and some showed activity against Gram-negative strains. This suggests a promising avenue for the development of new antimicrobial agents (Carmellino et al., 1994).

Anti-Cancer Evaluation

Metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, which is structurally similar to this compound, have been synthesized and evaluated for anti-cancer properties. These complexes showed significant toxicity against human colon carcinoma cells, suggesting their potential as strong antitumor agents. Additionally, these complexes have been tested for both antifungal and antibacterial activities, with some showing high activity against various bacterial strains (Rizk et al., 2021).

properties

IUPAC Name

2-butylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMHGBZNPKHGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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